molecular formula C10H10ClN3 B8492592 2-Chloro-4-(1-methyl-1H-pyrazol-3-yl)aniline

2-Chloro-4-(1-methyl-1H-pyrazol-3-yl)aniline

Cat. No.: B8492592
M. Wt: 207.66 g/mol
InChI Key: WGBSSISEKIBTFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(1-methyl-1H-pyrazol-3-yl)aniline is a useful research compound. Its molecular formula is C10H10ClN3 and its molecular weight is 207.66 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10ClN3

Molecular Weight

207.66 g/mol

IUPAC Name

2-chloro-4-(1-methylpyrazol-3-yl)aniline

InChI

InChI=1S/C10H10ClN3/c1-14-5-4-10(13-14)7-2-3-9(12)8(11)6-7/h2-6H,12H2,1H3

InChI Key

WGBSSISEKIBTFC-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C2=CC(=C(C=C2)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tetrakis(triphenylphosphine)palladium (0.046 g, 0.039 mmol) was added to a solution of 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (0.1 g, 0.394 mmol), 3-iodo-1-methyl-1H-pyrazole (0.123 g, 0.592 mmol) and sodium carbonate (0.125 g, 1.183 mmol) in DME/H2O 3/1 (2.00 mL). The reaction mixture was heated for 1 hour at 135° C. under microwave irradiation before being diluted with EtOAc and quenched with water. The layers were separated and the aqueous layer was extracted with EtOAc. The combined organic layers were dried (Na2SO4), filtered and concentrated under reduced pressure. The crude mixture was purified via Biotage silica gel column chromatography eluting with (Cyclohexane/EtOAc 80/20 to 60/40) to afford the title product as a yellow solid (60 mg, 73%). 1H NMR (500 MHz, CDCl3): δ 3.93 (s, 3H), 4.09 (br s, 2H), 6.42 (d, J=2.3 Hz, 1H), 6.79 (d, J=8.3 Hz, 1H), 7.34 (d, J=2.3 Hz, 1H), 7.50 (dd, J=8.3, 2.0 Hz, 1H), 7.71 (d, J=2.0 Hz, 1H). LC (Method B)-MS (ESI, m/z) tR 2.35 min, 208 [(M+H+), 100%].
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
0.123 g
Type
reactant
Reaction Step Two
Quantity
0.125 g
Type
reactant
Reaction Step Two
Name
DME H2O
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0.046 g
Type
catalyst
Reaction Step Two
Yield
73%

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